N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide
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Overview
Description
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization to form the thieno[3,4-c]pyrazole core. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide: This compound has a similar thieno[3,4-c]pyrazole core but with different substituents, leading to distinct chemical and biological properties.
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(4-chlorophenyl)methyl]ethanediamide:
Uniqueness
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-6-24-13(25-7-2)8-18-15(22)16(23)19-14-11-9-26-10-12(11)20-21(14)17(3,4)5/h13H,6-10H2,1-5H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXSAKRUGASOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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